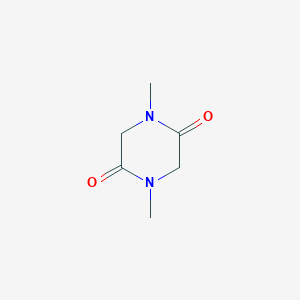

Sarcosine anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-3-6(10)8(2)4-5(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDGRAULLDDTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198796 | |

| Record name | 1,4-Dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5076-82-4 | |

| Record name | Sarcosine anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5076-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylpiperazine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcosine anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethylpiperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sarcosine Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical properties of Sarcosine (B1681465) Anhydride (B1165640) (also known as 1,4-dimethylpiperazine-2,5-dione), a cyclic dipeptide derived from sarcosine. The information is compiled for professionals in research and development who require detailed technical data.

General and Structural Properties

Sarcosine anhydride is the bimolecular cyclic anhydride of sarcosine (N-methylglycine).[1][2] It is classified as a 2,5-diketopiperazine, a class of compounds with significant interest in medicinal chemistry and bioactive natural products.

| Property | Value | Reference |

| IUPAC Name | 1,4-dimethylpiperazine-2,5-dione | [3] |

| Synonyms | Cyclo(Sar-Sar), N,N'-Dimethyldiketopiperazine | [1][4] |

| CAS Number | 5076-82-4 | [1][2][4] |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][5] |

| Molecular Weight | 142.16 g/mol | [3][5] |

| Appearance | White to off-white crystalline needles | [4] |

Physical and Thermochemical Properties

The physical and thermochemical data for this compound are crucial for its purification, handling, and theoretical modeling.

| Property | Value | Reference |

| Melting Point | 144 - 147 °C | [4][6] |

| Solubility | Soluble in water. Can be crystallized from H₂O, Ethanol, or Ethyl Acetate. | [4][6] |

| Storage Temperature | Store below +30°C | [4] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -334.5 ± 1.6 kJ/mol | [7] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound.

| Spectroscopy Type | Key Data / Observations | Reference |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 142 (100.0%), 143 (8.3%). Key Fragments: 42 (30.1%), 43 (26.8%), 44 (30.6%), 57 (24.1%), 85 (10.5%), 113 (5.6%). | [1][8] |

| Infrared (IR) Spectroscopy | The C=O stretching vibration frequency is sensitive to the solvent environment due to intermolecular interactions.[9][10] Spectra are available from NIST as solid (oil mull) and in CHCl₃ solution.[1][11] SpectraBase provides Attenuated Total Reflectance (ATR-IR) data.[12] | |

| NMR Spectroscopy | ¹⁵N Nuclear Magnetic Resonance data is available. | [3] |

Reactivity and Stability

This compound is a stable cyclic dipeptide. Its primary reactivity involves the amide bonds of the diketopiperazine ring, which can undergo hydrolysis under strong acidic or basic conditions, although it is generally more stable than linear peptides. The carbonyl groups are capable of forming hydrogen bonds with proton-donating solvents, which influences its solubility and spectroscopic properties.[10]

Experimental Protocols

Purification by Recrystallization

This protocol is based on established purification methods for this compound.

Objective: To purify crude this compound to obtain high-purity crystalline needles.

Materials:

-

Crude this compound

-

Solvent: Deionized Water, 95% Ethanol, or Ethyl Acetate

-

Erlenmeyer flasks

-

Heating source (hot plate)

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Ice bath

Methodology:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (water, ethanol, or ethyl acetate) to the flask.

-

Gently heat the mixture while stirring until the solid completely dissolves. Avoid boiling if possible.

-

If the solution is colored, a small amount of activated charcoal may be added, and the solution heated for a few more minutes.

-

If charcoal was used, perform a hot filtration to remove it, collecting the filtrate in a clean, pre-warmed Erlenmeyer flask.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the purified crystals in a vacuum desiccator or a vacuum oven at room temperature.[4]

Determination of Enthalpy of Formation

This protocol outlines the combined experimental approach used to determine the gaseous-phase enthalpy of formation.

Objective: To determine the standard molar enthalpy of formation of this compound in the gaseous phase.

Part A: Static Bomb Combustion Calorimetry

-

A pressed pellet of a known mass of crystalline this compound is placed in a crucible within a static bomb calorimeter.

-

The bomb is sealed, purged, and filled with an excess of pure oxygen to a high pressure (e.g., 3.04 MPa).

-

The bomb is placed in a calorimeter containing a known mass of water.

-

The sample is ignited, and the temperature change of the surrounding water is meticulously recorded to determine the standard massic energy of combustion (Δc u°).

-

From this value, the standard molar enthalpy of formation in the crystalline phase (Δf H°m(cr)) is calculated.[7]

Part B: Knudsen Mass-Loss Effusion Method

-

A small amount of crystalline this compound is placed in an effusion cell, which has a small, well-defined orifice.

-

The cell is placed in a high-vacuum chamber and heated to a series of precise, constant temperatures.

-

At each temperature, the rate of mass loss through the orifice due to sublimation is measured over time.

-

The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

The standard molar enthalpy of sublimation (Δcr g H°m) is derived from the temperature-vapor pressure dependence using the Clausius-Clapeyron equation.[7]

Final Calculation: The standard molar enthalpy of formation in the gaseous phase is calculated by combining the results from both experiments: Δf H°m(g) = Δf H°m(cr) + Δcr g H°m

Visualizations

Logical Relationships

The following diagram illustrates the relationship between sarcosine, its activated monomer for polymerization (Sar-NCA), and the stable cyclic dimer (this compound).

Experimental Workflows

This workflow illustrates the process for determining the standard enthalpy of formation.

This workflow shows the analysis of solvent effects on the C=O bond via IR spectroscopy.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5076-82-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. This compound(5076-82-4) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. The Solvation Effect of C=O Group of Cyclic Anhydrides in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

Sarcosine Anhydride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of sarcosine (B1681465) anhydride (B1165640) (cyclo(Sar-Sar)), a cyclic dipeptide, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and known biological activities of related compounds, offering a valuable resource for further investigation and application.

Core Compound Data: Sarcosine Anhydride

This compound, also known as 1,4-dimethylpiperazine-2,5-dione, is a derivative of the amino acid sarcosine. Key quantitative data for this compound are summarized below.

| Property | Value | References |

| CAS Number | 5076-82-4 | [1][2][3][4][5][6] |

| Molecular Formula | C6H10N2O2 | [1][2][3][6][7][8] |

| Molecular Weight | 142.16 g/mol | [1][3][5][6][7] |

| Alternate Molecular Weight | 142.1558 Da | [2][4] |

| Monoisotopic Mass | 142.074227566 Da | [6] |

| Synonyms | 1,4-Dimethylpiperazine-2,5-dione, Cyclo(sarcosylsarcosyl), N,N'-Dimethyldiketopiperazine | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a key aspect of its application in research. Below are methodologies derived from published literature.

Synthesis of Sarcosine

A described method for synthesizing the precursor, sarcosine, involves the following steps:

-

A stainless steel reaction vessel equipped with stirring, heating, and reflux capabilities is filled with water.

-

Glycine (B1666218) and catalysts AlCl3-K2CO3 are added to the vessel.

-

Dimethyl carbonate is added while stirring.

-

The mixture is heated to raise the temperature to that of the kettle and the reaction is allowed to proceed.

-

After the reaction is complete, the mixture is cooled naturally.

-

Acetone solution is added to induce crystallization of sarcosine.

-

The resulting sarcosine crystals are separated by filtration.[8]

Synthesis of 3,6-bis-indolyl-1,4-dimethylpiperazine-2,5-diones from this compound

This compound serves as a precursor for the synthesis of more complex molecules, such as dragmacidin derivatives. A one-pot synthesis has been reported with the following protocol:

-

This compound is dissolved in o-dichlorobenzene.

-

A solution of Br2 in o-dichlorobenzene is added dropwise at 150°C under the illumination of a sun lamp.

-

After one hour, the solution is cooled, yielding an unstable dibrominated precipitate.

-

This precipitate is then reacted with the desired indole (B1671886) in DMF to produce the final bis-indolylpiperazine-2,5-dione product.[9]

Biological Activity and Signaling Pathways of Related Compounds

Direct research on the biological activity of this compound is limited. However, its precursor, sarcosine, and other piperazine-2,5-dione derivatives have been studied, providing insights into potential applications.

Sarcosine as a Neuro-modulator

Sarcosine (N-methylglycine) has been investigated for its effects on the central nervous system. It acts as a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the NMDA receptor's glycine binding site.[10][11] This dual mechanism enhances NMDA receptor function, which has led to its investigation as a potential therapeutic for schizophrenia and major depressive disorder.[10][12] Furthermore, sarcosine has demonstrated neuroprotective effects in an in vitro model of Alzheimer's disease.[5][13]

Antioxidant Activity of Piperazine-2,5-dione Derivatives

A study on novel 1,4-disubstituted piperazine-2,5-dione derivatives has shown their potential as antioxidants. These compounds were found to protect SH-SY5Y cells from H2O2-induced oxidative damage.[3] Mechanistic studies indicated that the protective effects were mediated through the reduction of reactive oxygen species (ROS) production and stabilization of the mitochondrial membrane potential. This activity was linked to the promotion of cell survival via an IL-6/Nrf2 positive-feedback loop.[1][3]

Visualizing Molecular Pathways and Workflows

To better understand the relationships and processes discussed, the following diagrams are provided.

Caption: Synthesis pathways from glycine to sarcosine derivatives.

Caption: Antioxidant mechanism of piperazine-2,5-dione derivatives.

Conclusion

This compound is a chemically interesting molecule with a straightforward synthesis from its amino acid precursor. While direct biological data is sparse, the known activities of sarcosine and other piperazine-2,5-dione derivatives suggest that this compound and its derivatives could be valuable scaffolds in the development of new therapeutics, particularly in the areas of neuro-modulation and antioxidant therapies. Further research into the specific biological effects of this compound is warranted to fully explore its potential.

References

- 1. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]

- 9. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of add-on sarcosine in patients with major depressive disorder: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyclo(Sar-Sar)

An exploration of the discovery, synthesis, and biological significance of the simplest sarcosine-containing cyclic dipeptide, 1,4-dimethylpiperazine-2,5-dione.

Abstract

Cyclo(Sar-Sar), also known as 1,4-dimethylpiperazine-2,5-dione or sarcosine (B1681465) anhydride (B1165640), is the simplest cyclic dipeptide derived from the amino acid sarcosine. As a member of the 2,5-diketopiperazine (DKP) class of compounds, it holds a significant place in the historical context of peptide chemistry, with its roots tracing back to the pioneering work of Emil Fischer in the early 20th century. This technical guide provides a comprehensive overview of Cyclo(Sar-Sar), detailing its discovery and historical significance, synthetic methodologies, physicochemical properties, and known biological activities. Experimental protocols for its synthesis and characterization are provided, alongside a summary of key quantitative data. This document is intended for researchers, scientists, and professionals in drug development with an interest in peptide chemistry and the therapeutic potential of diketopiperazines.

Introduction and Historical Context

The journey into the world of peptides began over a century ago, with the seminal work of German chemist Emil Fischer. In 1901, Fischer and his colleague E. Fourneau reported the preparation of the first dipeptide, glycylglycine, through the partial hydrolysis of its corresponding diketopiperazine.[1] This foundational work not only introduced the term "peptide" to the scientific lexicon in 1902 but also laid the groundwork for understanding the fundamental structure of proteins as polypeptide chains.[1][2]

While a specific date for the "discovery" of Cyclo(Sar-Sar) is not explicitly documented, its existence is a direct consequence of Fischer's early explorations into the cyclization of amino acid esters. The simple N-methylated amino acid, sarcosine (N-methylglycine), was first isolated and named by Justus von Liebig in 1847 and later synthesized by Jacob Volhard in 1862.[3] The propensity of dipeptides and their esters to form stable six-membered diketopiperazine rings meant that the synthesis of sarcosine anhydride was an early and fundamental example of this class of compounds. The historical significance of Cyclo(Sar-Sar) lies in its simplicity as a model compound for studying the properties and reactivity of the 2,5-diketopiperazine core, a scaffold that is now recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products.

Physicochemical Properties

Cyclo(Sar-Sar) is a white crystalline solid with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .[4][5] Its structure consists of a central piperazine-2,5-dione ring with methyl groups attached to each nitrogen atom.

| Property | Value | Reference |

| IUPAC Name | 1,4-dimethylpiperazine-2,5-dione | [4] |

| Synonyms | Cyclo(Sar-Sar), this compound, Sarcosine diketopiperazine | [4] |

| CAS Number | 5076-82-4 | [4] |

| Molecular Formula | C₆H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 142.16 g/mol | [4][5] |

| Appearance | White crystalline solid | |

| Melting Point | 128-132 °C | [6] |

Synthesis and Characterization

The synthesis of Cyclo(Sar-Sar) can be achieved through the dimerization of sarcosine or its derivatives. A common laboratory-scale preparation involves the thermal condensation of sarcosine methyl or ethyl ester.

General Synthetic Workflow

The synthesis of Cyclo(Sar-Sar) and its derivatives typically follows a pathway involving the formation of a linear dipeptide which then undergoes intramolecular cyclization. A generalized workflow for the synthesis of substituted 2,5-diketopiperazines is presented below.

Experimental Protocol: Synthesis of Cyclo(Sar-Sar)

A common method for the synthesis of Cyclo(Sar-Sar) involves the self-condensation of sarcosine methyl ester.

Materials:

-

Sarcosine methyl ester hydrochloride

-

Toluene

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of sarcosine methyl ester hydrochloride in toluene, add an equimolar amount of triethylamine.

-

Stir the mixture at room temperature for 30 minutes.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Heat the resulting filtrate under reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1,4-dimethylpiperazine-2,5-dione.

Characterization Data

The structure of Cyclo(Sar-Sar) is confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃): δ 3.05 (s, 6H, 2 x N-CH₃), 3.95 (s, 4H, 2 x N-CH₂-CO).

-

¹³C NMR (CDCl₃): δ 33.5 (N-CH₃), 51.0 (N-CH₂-CO), 165.0 (C=O).

-

Mass Spectrometry (EI): m/z 142 (M⁺).

Biological Activity

While Cyclo(Sar-Sar) itself has not been extensively studied for its biological activity, the 2,5-diketopiperazine scaffold is present in a vast number of natural products with diverse and potent pharmacological properties. These activities include antimicrobial, antifungal, antiviral, and antitumor effects.[7]

Recent studies on derivatives of 1,4-disubstituted piperazine-2,5-diones have shown potential as antioxidants against H₂O₂-induced oxidative injury.[8] Furthermore, sarcosine, the constituent amino acid of Cyclo(Sar-Sar), has been investigated for its role in sensitizing lung adenocarcinoma to chemotherapy by activating ferroptosis.[9] These findings suggest that Cyclo(Sar-Sar) and its derivatives could serve as a valuable scaffold for the development of new therapeutic agents.

The general biological relevance of the diketopiperazine core is illustrated in the following diagram, highlighting its presence in various bioactive compounds.

Conclusion

Cyclo(Sar-Sar) represents a fundamental molecule in the history of peptide chemistry, stemming from the early investigations into the nature of proteins. While its own biological activities are not extensively documented, it serves as a crucial starting material and a simple model for the vast and pharmacologically significant class of 2,5-diketopiperazines. The synthetic accessibility and the rigid conformational nature of the Cyclo(Sar-Sar) scaffold make it an attractive platform for the design and synthesis of novel bioactive compounds. Future research into the biological effects of Cyclo(Sar-Sar) and its derivatives may unveil new therapeutic opportunities.

References

- 1. ias.ac.in [ias.ac.in]

- 2. ideal-pharma.eu [ideal-pharma.eu]

- 3. Sarcosine - Wikipedia [en.wikipedia.org]

- 4. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sarcosine Anhydride and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, and synthesis of sarcosine (B1681465) anhydride (B1165640) (1,4-dimethylpiperazine-2,5-dione) and its constitutionally isomeric counterpart, 3,6-dimethylpiperazine-2,5-dione (B1208400). This document is intended to serve as a valuable resource for researchers and professionals involved in chemistry, pharmacology, and drug development.

Introduction to Sarcosine Anhydride and its Isomers

This compound, systematically named 1,4-dimethylpiperazine-2,5-dione, is a cyclic dipeptide derived from the intramolecular condensation of two molecules of sarcosine (N-methylglycine).[1][2][3] It belongs to the class of diketopiperazines, a large family of cyclic peptides with diverse biological activities. While this compound itself is an achiral molecule, its constitutional isomer, 3,6-dimethylpiperazine-2,5-dione, exists as stereoisomers due to the presence of two chiral centers at the 3 and 6 positions of the piperazine (B1678402) ring. These stereoisomers are categorized as cis and trans diastereomers, which can also exhibit optical isomerism.[4][5] The subtle differences in their three-dimensional structures can lead to significant variations in their physical, chemical, and biological properties.

Structural Formula and Isomerism

The molecular formula for both this compound and 3,6-dimethylpiperazine-2,5-dione is C₆H₁₀N₂O₂.[1][5]

This compound (1,4-dimethylpiperazine-2,5-dione):

-

IUPAC Name: 1,4-dimethylpiperazine-2,5-dione

-

CAS Number: 5076-82-4[1]

-

Structure: This molecule possesses a plane of symmetry and is therefore achiral. The methyl groups are attached to the nitrogen atoms of the piperazine ring.

Isomers of this compound: 3,6-dimethylpiperazine-2,5-dione:

-

IUPAC Name: 3,6-dimethylpiperazine-2,5-dione

-

CAS Number: 5625-46-7 (for the mixture of isomers)[5]

-

Structure and Stereoisomerism: This constitutional isomer has methyl groups attached to the carbon atoms at the 3 and 6 positions. This substitution creates two chiral centers, leading to the existence of stereoisomers.

-

cis Isomer: The methyl groups are on the same side of the piperazine ring. The cis isomer can exist as a pair of enantiomers: (3S,6S) and (3R,6R). The racemic mixture of these is often referred to as (±)-cis-3,6-dimethylpiperazine-2,5-dione.

-

trans Isomer: The methyl groups are on opposite sides of the piperazine ring. The trans isomer (3R,6S) is a meso compound due to the presence of a center of symmetry, and it is achiral and optically inactive.

-

The relationship between these isomers can be visualized as follows:

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These differences are critical for their separation, characterization, and potential applications.

| Property | This compound (1,4-dimethyl) | 3,6-dimethylpiperazine-2,5-dione (mixture) | cis-(3S,6S)-dimethylpiperazine-2,5-dione | trans-(3R,6S)-dimethylpiperazine-2,5-dione |

| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₂ | C₆H₁₀N₂O₂ |

| Molecular Weight ( g/mol ) | 142.16[1] | 142.16[5] | 142.16 | 142.16 |

| Melting Point (°C) | 144-147[6] | 283-285[7] | 284 | Data not readily available |

| Boiling Point (°C) | Data not readily available | 259.72 (estimated)[7] | Data not readily available | Data not readily available |

| Density (g/cm³) | Data not readily available | 1.081[7] | Data not readily available | Data not readily available |

| Solubility | Soluble in water[8] | Soluble in 1 M HCl (25 mg/mL)[7] | Moderately soluble | Data not readily available |

| pKa (predicted) | Data not readily available | 12.97 ± 0.60[7] | Data not readily available | Data not readily available |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is through the cyclization of sarcosine derivatives. One reported method involves the heating of sarcosine ethyl ester.

Protocol:

-

Sarcosine ethyl ester is heated at reflux for several hours.

-

The reaction mixture is then cooled, and the precipitated this compound is collected by filtration.

-

The crude product can be purified by recrystallization from water or ethanol (B145695).

The synthesis of 3,6-dimethylpiperazine-2,5-dione typically involves the self-condensation of alanine (B10760859) esters. This reaction generally produces a mixture of cis and trans isomers.

Protocol:

-

DL-alanine methyl or ethyl ester is heated, often without a solvent, at elevated temperatures (e.g., 120-180 °C).

-

The reaction proceeds through the formation of a linear dipeptide ester intermediate, which then cyclizes.

-

The resulting solid is a mixture of cis- and trans-3,6-dimethylpiperazine-2,5-dione.

-

The isomers can then be separated using techniques such as fractional crystallization or chromatography.

The general workflow for the synthesis and separation of 3,6-dimethylpiperazine-2,5-dione isomers is depicted below.

Purification and Isomer Separation

This compound can be purified by recrystallization from water or ethanol to yield a crystalline solid.

The cis and trans isomers of 3,6-dimethylpiperazine-2,5-dione can be separated by reverse-phase high-performance liquid chromatography (HPLC) due to their differences in polarity.

Illustrative HPLC Protocol:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of methanol (B129727) and water is commonly used. For example, a linear gradient from 5% to 60% methanol in water over 50 minutes.

-

Detection: UV detection at a wavelength around 210 nm is appropriate for the amide bonds.

-

Elution Order: The more polar cis isomer is expected to elute before the less polar trans isomer in a reverse-phase system.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and differentiation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

This compound: The proton NMR spectrum is relatively simple, showing a singlet for the N-methyl protons and a singlet for the methylene (B1212753) (CH₂) protons of the ring.

-

cis-3,6-dimethylpiperazine-2,5-dione: The two methyl groups are in equivalent environments, giving rise to a single doublet. The two methine (CH) protons are also equivalent, resulting in a single quartet.

-

trans-3,6-dimethylpiperazine-2,5-dione: The methyl groups and methine protons are also equivalent in the trans isomer, leading to a similar pattern of a doublet and a quartet. However, the chemical shifts and coupling constants may differ slightly from the cis isomer due to the different spatial arrangement of the substituents. The chemical shift of the α-protons is a key indicator for distinguishing between cis and trans isomers in related diketopiperazines.

-

-

¹³C NMR:

-

This compound: The carbon NMR spectrum will show distinct signals for the N-methyl carbons, the methylene carbons, and the carbonyl carbons.

-

cis- and trans-3,6-dimethylpiperazine-2,5-dione: Both isomers will show signals for the methyl carbons, the methine carbons, and the carbonyl carbons. Subtle differences in the chemical shifts of these signals can be used to distinguish between the two diastereomers.

-

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and stereochemistry of these molecules. Crystallographic studies have confirmed the puckered, skewed boat-like conformation of the cis isomer of 3,6-dimethylpiperazine-2,5-dione, while the trans isomer adopts a nearly planar conformation in the crystalline state.[4]

Applications and Future Directions

Diketopiperazines, including this compound and its isomers, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. They have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. Furthermore, their rigid structures make them attractive scaffolds for the design of peptidomimetics and other bioactive molecules. The stereochemistry of substituted diketopiperazines often plays a crucial role in their biological activity, making the selective synthesis and characterization of individual isomers a key area of research. Future work in this field will likely focus on the development of stereoselective synthetic methods and the exploration of the therapeutic potential of novel diketopiperazine derivatives.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. organic chemistry - Why is 3,6-dimethylpiperazine-2,5-dione optically active in spite of having a centre of symmetry? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. 3,6-Dimethylpiperazine-2,5-dione [webbook.nist.gov]

- 6. This compound | 5076-82-4 [chemicalbook.com]

- 7. 3,6-dimethylpiperazine-2,5-dione [chembk.com]

- 8. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the Physical Characteristics of 1,4-Dimethylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 1,4-Dimethylpiperazine-2,5-dione (also known as Sarcosine (B1681465) anhydride), a heterocyclic organic compound with relevance in medicinal chemistry and drug development. This document compiles available quantitative data, outlines experimental protocols for the determination of its physical properties, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

1,4-Dimethylpiperazine-2,5-dione is a cyclic dipeptide derived from the condensation of two sarcosine (N-methylglycine) molecules. Its rigid structure serves as a scaffold in the design of various biologically active molecules.

Table of Physical Characteristics:

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 142.16 g/mol | [1][2] |

| CAS Number | 5076-82-4 | [1][3] |

| Melting Point | 143 °C | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available for specific solvents. The parent compound, piperazine-2,5-dione, is soluble in water (14.2 g/L) and sparingly soluble in ethanol. Piperazine (B1678402) derivatives, in general, exhibit increased water solubility.[4][5][6] | |

| Appearance | Crystalline solid | [4] |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[7][8][9]

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

A small, finely powdered sample of 1,4-Dimethylpiperazine-2,5-dione is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination (for solids that sublime or can be distilled)

While 1,4-Dimethylpiperazine-2,5-dione is a solid at room temperature, its boiling point could be determined under vacuum if it is stable at elevated temperatures. A standard method for small quantities is the Siwoloboff method.

Apparatus:

-

Thiele tube or oil bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source

Procedure:

-

A small amount of the substance is placed in the test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (for solids)

The density of a solid organic compound can be determined by displacement using a liquid in which it is insoluble.

Apparatus:

-

Graduated cylinder

-

Analytical balance

-

A liquid in which the compound is insoluble

Procedure:

-

A known mass of 1,4-Dimethylpiperazine-2,5-dione is weighed.

-

A known volume of the insoluble liquid is placed in a graduated cylinder, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

The solubility of 1,4-Dimethylpiperazine-2,5-dione can be qualitatively assessed in various solvents.

Apparatus:

-

Test tubes

-

Spatula

-

A range of polar and non-polar solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

A small, consistent amount (e.g., 10 mg) of the solid is placed into a series of test tubes.

-

A small volume (e.g., 1 mL) of a solvent is added to each test tube.

-

The tubes are agitated (e.g., by vortexing or shaking) for a set period.

-

The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all. Observations are recorded as soluble, sparingly soluble, or insoluble.

Synthesis Workflow

1,4-Dimethylpiperazine-2,5-dione is commonly synthesized from sarcosine anhydride. The following diagram illustrates a typical synthetic workflow.

Caption: Synthesis workflow for a derivative of 1,4-dimethylpiperazine-2,5-dione.

Spectral Data

While specific peak values and spectra are best obtained from dedicated spectral databases, general information regarding the expected spectral characteristics is provided below. PubChem lists the availability of 1H NMR, 13C NMR, 15N NMR, IR, and mass spectrometry data for 1,4-Dimethylpiperazine-2,5-dione.[10]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the methyl protons and the methylene (B1212753) protons of the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the methylene carbons, and the carbonyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the amide functional groups. C-N and C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

References

- 1. 1,4-dimethylpiperazine-2,5-dione [stenutz.eu]

- 2. 1,4-Dimethylpiperazine-2,5-dione - SRIRAMCHEM [sriramchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2,5-piperazinedione [chemister.ru]

- 5. merckmillipore.com [merckmillipore.com]

- 6. scilit.com [scilit.com]

- 7. scribd.com [scribd.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]

- 10. 1,4-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 78761 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Sarcosine Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sarcosine (B1681465) anhydride (B1165640) (1,4-dimethylpiperazine-2,5-dione) in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document summarizes the available qualitative information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Introduction to Sarcosine Anhydride

This compound, a cyclic dipeptide formed from two sarcosine (N-methylglycine) molecules, is a compound of interest in various fields, including peptide chemistry and drug delivery. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies. Understanding its behavior in different organic solvents is essential for researchers working with this molecule.

Solubility Profile of this compound

A thorough review of scientific literature reveals a significant lack of quantitative solubility data for this compound in common organic solvents. The available information is largely qualitative. The table below summarizes the existing data.

| Solvent | IUPAC Name | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Citation |

| Water | Water | Soluble | Data not available | [1] |

| Methanol | Methanol | Soluble | Data not available | [2] |

| Ethanol | Ethanol | Slightly Soluble | Data not available | [3] |

| Diethyl Ether | Ethoxyethane | Slightly Soluble | Data not available | [2] |

| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | Soluble | Data not available | [4] |

| Chloroform (B151607) | Trichloromethane | Soluble | ~7 g/100mL* | [5] |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble (inferred from polysarcosine) | Data not available | [6] |

| Dichloromethane (DCM) | Dichloromethane | Soluble (inferred from polysarcosine) | Data not available | [6] |

| Tetrahydrofuran (THF) | Oxolane | Soluble (inferred from polysarcosine) | Data not available | [6] |

| Acetonitrile | Acetonitrile | Soluble (inferred from polysarcosine) | Data not available | [6] |

*Note: The quantitative solubility in chloroform is inferred from a NIST spectral dataset which indicates the use of a 7% solution for analysis. This suggests a solubility of at least 7 g/100mL, but it is not a formal measurement of maximum solubility.[5]

Experimental Protocol for Determining this compound Solubility

Given the limited available data, researchers will likely need to determine the solubility of this compound in specific solvents for their applications. The following is a detailed methodology adapted from established protocols for solubility determination of organic compounds.[7][8][9][10][11]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibrate the vials in a thermostatic shaker or water bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter (0.22 µm) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

-

3.3. Data Analysis and Reporting

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Report the solubility as the mean ± standard deviation.

-

Specify the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors inherent to both the solute and the solvent:

-

Polarity: As a cyclic dipeptide with two amide bonds, this compound possesses polar characteristics. According to the "like dissolves like" principle, it is expected to have better solubility in polar solvents.

-

Hydrogen Bonding: The carbonyl oxygens of the amide groups can act as hydrogen bond acceptors. Protic solvents that can act as hydrogen bond donors may exhibit enhanced solubility.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound will significantly impact its solubility. A higher lattice energy generally leads to lower solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for specific applications.

Conclusion

While there is a clear need for more comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents, the existing qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. By following the outlined procedures, scientists and drug development professionals can accurately determine the solubility of this compound in solvents relevant to their work, thereby facilitating its effective use in their research and development endeavors.

References

- 1. labsolu.ca [labsolu.ca]

- 2. Thermo Scientific Chemicals Sarcosine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]

- 3. Page loading... [guidechem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Origin of Cyclic Dipeptides: Focus on Sarcosine Anhydride

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a structurally diverse class of small, highly stable cyclic peptides.[1] They are ubiquitous in nature, produced by bacteria, fungi, and animals as secondary metabolites or byproducts of protein metabolism.[1] CDPs exhibit a wide array of significant biological activities, including roles as signaling molecules in quorum sensing, and possessing antimicrobial, antitumor, and antiviral properties.[1][2][3] The biosynthesis of the core CDP scaffold is primarily catalyzed by two distinct enzyme families: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPSs).[1] This guide provides an in-depth overview of these biosynthetic pathways, with a special focus on the origin of sarcosine (B1681465) anhydride (B1165640) (cyclo(Sar-Sar)), the cyclic form of the N-methylated amino acid sarcosine. We detail the enzymatic machinery, present quantitative data on biological activities, outline key experimental protocols for their study, and visualize the core biological and experimental processes.

Introduction to Cyclic Dipeptides (Diketopiperazines)

Cyclic dipeptides are the simplest form of cyclic peptides, formed by the intramolecular condensation of two α-amino acids to create a six-membered diketopiperazine ring.[1] This cyclic structure confers significant advantages over linear peptides, including enhanced stability, resistance to proteolysis, and conformational rigidity, which improves their ability to interact with biological targets.[1][4]

Their presence is widespread, having been identified in a vast range of organisms and are common byproducts in fermented and heat-treated foods like coffee, beer, and cocoa.[5] The biological roles of CDPs are remarkably diverse. They function as crucial cell-to-cell signaling molecules in bacteria, a process known as quorum sensing, which regulates virulence, biofilm formation, and antibiotic production.[6][7] Many CDPs have been investigated as promising scaffolds for drug discovery due to their inherent bioactivities.[3][4]

This guide will specifically explore the biological origins of sarcosine anhydride (1,4-dimethylpiperazine-2,5-dione), the cyclic dipeptide of sarcosine (N-methylglycine). Understanding its formation provides a model for how non-proteinogenic amino acids are incorporated into these privileged scaffolds.

Biosynthetic Pathways of Cyclic Dipeptides

The biological synthesis of the CDP scaffold is not a function of the ribosome. Instead, two specialized enzymatic systems are primarily responsible.

Non-Ribosomal Peptide Synthetases (NRPSs)

NRPSs are large, modular mega-enzymes that act as assembly lines for the production of a vast array of peptide-based natural products, including many antibiotics and toxins.[8] This pathway is particularly prominent in fungi. Each NRPS module is responsible for the incorporation of a single amino acid and is comprised of several catalytic domains.[1]

Core NRPS Domains and their Functions:

-

Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate using ATP.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheinyl (4'-Ppant) arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules.

-

Thioesterase (TE) Domain: Typically located at the final module, this domain releases the synthesized peptide. For CDP formation, the TE domain catalyzes an intramolecular cyclization reaction between the N-terminal amine and the C-terminal thioester, releasing the stable diketopiperazine ring.[8]

Cyclodipeptide Synthases (CDPSs)

Discovered more recently, CDPSs are a distinct family of smaller, single-domain enzymes that synthesize CDPs in a highly efficient manner, primarily in bacteria.[9] Unlike NRPSs, which activate free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, directly diverting them from the primary metabolic process of ribosomal protein synthesis.[9]

The catalytic mechanism proceeds via a ping-pong reaction:

-

First aa-tRNA Binding: The first aa-tRNA binds to the CDPS, and its aminoacyl moiety is transferred to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate.[10][11][12]

-

Second aa-tRNA Binding: The second aa-tRNA then binds. Its amino group attacks the ester bond of the enzyme-bound first amino acid, forming a dipeptidyl-enzyme intermediate.

-

Cyclization and Release: The N-terminal amino group of the dipeptide then attacks the ester linkage to the enzyme, leading to intramolecular cyclization and the release of the final CDP product.[11]

The Specific Case of Sarcosine and this compound

Biological Origin of Sarcosine

Sarcosine (N-methylglycine) is not one of the 20 proteinogenic amino acids but is a naturally occurring intermediate in primary metabolism.[13] It is primarily formed from the metabolism of choline (B1196258) and methionine, key donors of methyl groups in the cell. Its synthesis and degradation are catalyzed by two main enzymes:

-

Glycine N-methyltransferase (GNMT): Generates sarcosine from glycine.

-

Sarcosine dehydrogenase (SARDH): Metabolizes sarcosine back into glycine.

The presence of sarcosine in the cellular environment makes it available for incorporation into secondary metabolites. Its concentration in the blood serum of healthy human subjects is approximately 1.4 ± 0.6 micromolar, though levels can be elevated in certain disease states like prostate cancer.[14]

Biosynthesis of this compound

The direct enzymatic synthesis of this compound (cyclo(Sar-Sar)) has not been extensively detailed in the literature. However, its formation can be confidently inferred from the established mechanisms for CDP biosynthesis. Sarcosine, being an N-methylated amino acid, can be recognized and utilized by the A-domains of NRPSs or loaded onto a tRNA for use by CDPSs, although the latter is less common for non-proteinogenic amino acids. The machinery of secondary metabolism is known to be flexible and can incorporate a wide variety of monomeric units. Evidence for this includes the known incorporation of sarcosine into more complex non-ribosomal peptides like the antibiotic actinomycin.

Therefore, the biological origin of this compound is most likely the result of an NRPS or CDPS enzyme that has specificity for sarcosine, leading to the formation and subsequent cyclization of a Sar-Sar dipeptide. Spontaneous, non-enzymatic cyclization of a linear Sar-Sar dipeptide is also a plausible route, particularly under conditions of heat or pH changes, such as in food processing.[15]

Biological Roles and Quantitative Data

Cyclic dipeptides are potent signaling molecules. A primary example is their role in bacterial quorum sensing (QS), a cell-to-cell communication system that coordinates group behaviors. In many systems, CDPs are synthesized and released into the environment.[7] Once a threshold concentration is reached, they bind to specific intracellular receptors (often LuxR-type transcriptional regulators), triggering a signaling cascade that alters gene expression for processes like virulence factor production or biofilm formation.[16][17]

The biological activities of CDPs are often potent, as demonstrated by their effective concentrations. While specific data for this compound is sparse, the activities of other well-studied CDPs illustrate their potential.

Table 1: Biological Activities of Selected Cyclic Dipeptides

| Cyclic Dipeptide | Biological Activity | Target Organism/Cell Line | Effective Concentration (IC₅₀/MIC) | Reference |

| Cyclo(L-Phe-L-Pro) | Quorum Sensing Modulation | Vibrio fischeri | Induces gene expression | [17] |

| Cyclo(L-Tyr-L-Pro) | Anti-Quorum Sensing | Pseudomonas aeruginosa | Inhibits pyocyanin (B1662382) production | [18] |

| Gartryprostatin A | Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀: 16.73 μM | [3] |

| Cyclo(L-Trp-L-Ser) | Anti-Quorum Sensing | Chromobacterium violaceum | Reduces violacein (B1683560) production by ~50% | [17] |

| Cyclo(L-Trp-L-Trp) | Antibacterial | Bacillus subtilis | Concentration-dependent inhibition | [2] |

Table 2: Occurrence and Concentration of Cyclic Dipeptides in Various Sources

| Cyclic Dipeptide | Source | Concentration | Reference |

| Various Pro-containing CDPs | Goishi Tea (fermented) | Total: 3.40 mg/L | [19] |

| 18 different CDPs | Pu-erh Tea (fermented) | 0.0017 - 0.11 ppm | [20][21] |

| Sarcosine | Human Blood Serum (Healthy) | 1.4 ± 0.6 µM | [14] |

| Sarcosine | Human Urine (Prostate Cancer) | Can reach 2-20 µM | [14] |

Experimental Protocols

The study of cyclic dipeptides involves a multi-step workflow from isolation to characterization.

Isolation and Purification from Microbial Culture

-

Cultivation: Grow the microbial strain (e.g., Streptomyces sp.) in a suitable liquid medium (e.g., 500 mL) under optimal conditions to encourage secondary metabolite production.

-

Cell Separation: Centrifuge the culture broth at ~8,000 x g for 20 minutes to separate the supernatant from the cell mass.

-

Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of an organic solvent like ethyl acetate.[22] The organic layers are pooled.

-

Concentration: Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be fractionated using silica (B1680970) gel column chromatography with a step gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Purify the target compound from the crude extract or active fraction using preparative reverse-phase HPLC (e.g., C18 column) with a suitable gradient of water and acetonitrile (B52724), often containing 0.1% trifluoroacetic acid (TFA) or formic acid.[23] Collect fractions corresponding to the desired peaks.

-

Final Product: Lyophilize the pure fractions to obtain the final compound as a powder.[22]

Identification and Structural Elucidation

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Protocol: Inject the purified sample into an LC-MS/MS system. Use a C18 analytical column with a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 30 minutes).[19][20]

-

Analysis: Obtain the high-resolution mass of the parent ion to determine its elemental composition. Perform tandem MS (MS/MS) to obtain fragmentation patterns, which helps in sequencing the amino acid residues.[20]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve ~1-5 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 600 MHz).[24]

-

Analysis:

-

Conclusion and Future Directions

The biological origin of cyclic dipeptides is a fascinating intersection of primary and secondary metabolism, driven primarily by the sophisticated enzymatic machinery of NRPSs and CDPSs. These pathways demonstrate remarkable efficiency and flexibility, allowing for the synthesis of a vast chemical space of bioactive molecules, including those containing non-proteinogenic residues like sarcosine. While the general mechanisms are well-understood, the specific enzymes responsible for the synthesis of many known CDPs, including this compound, remain to be identified.

For researchers and drug development professionals, the study of CDP biosynthesis offers significant opportunities. The modular nature of NRPSs and the catalytic efficiency of CDPSs make them prime targets for biosynthetic engineering, opening avenues for the rational design and combinatorial biosynthesis of novel compounds with enhanced or entirely new therapeutic properties.[4] Future work will undoubtedly focus on genome mining to discover new synthase gene clusters, characterizing their enzymatic products, and elucidating the full spectrum of their biological roles in cell signaling, microbial ecology, and human health.

References

- 1. mdpi.com [mdpi.com]

- 2. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural aspects of non-ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 10. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Sarcosine Anhydride from N-Methylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sarcosine (B1681465) anhydride (B1165640), also known as 1,4-dimethylpiperazine-2,5-dione, from its precursor, N-methylglycine (sarcosine). This document details the core synthetic methodologies, experimental protocols, and relevant physicochemical data, tailored for professionals in chemical research and pharmaceutical development.

Introduction

Sarcosine anhydride is a cyclic dipeptide and a member of the diketopiperazine (DKP) class of compounds. DKPs are prevalent scaffolds in natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities and their utility as rigid templates in drug design. The synthesis of this compound from the readily available amino acid derivative, N-methylglycine, is a fundamental transformation for accessing this important molecular framework.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the reactant and the product is essential for the successful execution and purification of the synthesis.

Table 1: Physicochemical Properties of N-Methylglycine (Sarcosine) [1][2][3]

| Property | Value |

| IUPAC Name | 2-(Methylamino)acetic acid |

| CAS Number | 107-97-1 |

| Molecular Formula | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 208-212 °C (decomposes) |

| Solubility | Soluble in water (1480 g/L at 20 °C), slightly soluble in ethanol |

| pKa | 2.21 (at 25 °C) |

Table 2: Physicochemical Properties of this compound [4]

| Property | Value |

| IUPAC Name | 1,4-dimethylpiperazine-2,5-dione |

| CAS Number | 5076-82-4 |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Molecular Weight | 142.16 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 144-147 °C |

| Boiling Point | 206.5 °C |

| Solubility | Soluble in water, ethanol, and ethyl acetate |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound from N-methylglycine is through thermal cyclodimerization. This reaction involves the intermolecular condensation of two molecules of N-methylglycine to form the six-membered diketopiperazine ring with the elimination of two molecules of water.

Reaction Principle

The synthesis is based on the principle of thermal dehydration and cyclization. Heating N-methylglycine above its melting point initiates a condensation reaction between the carboxylic acid group of one molecule and the secondary amine group of another, forming a dipeptide intermediate. Subsequent intramolecular cyclization of this intermediate leads to the formation of the stable six-membered ring of this compound.

References

Spectroscopic Data Interpretation for Sarcosine Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sarcosine anhydride (B1165640) (1,4-Dimethylpiperazine-2,5-dione), a cyclic dipeptide of significant interest in various research domains. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control in research and drug development.

Molecular Structure and Properties

Sarcosine anhydride is a six-membered heterocyclic compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .[1][2] Its structure consists of a piperazine-2,5-dione ring with methyl groups attached to the two nitrogen atoms.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 | s | 6H | N-CH₃ |

| ~3.9 | s | 4H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~34 | N-CH₃ |

| ~50 | -CH₂- |

| ~165 | C=O |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (methyl) |

| ~2900 | Medium | C-H stretch (methylene) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1450 | Medium | C-H bend (methyl/methylene) |

| ~1350 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 142 | ~50 | [M]⁺ (Molecular Ion) |

| 114 | ~10 | [M - CO]⁺ |

| 85 | ~20 | [M - C₂H₃NO]⁺ |

| 71 | ~100 | [M - C₃H₅NO]⁺ (Base Peak) |

| 57 | ~30 | [C₃H₅N]⁺ |

| 42 | ~80 | [C₂H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials and Equipment:

-

This compound sample (solid)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a small vial.

-

Vortex the mixture until the sample is completely dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set a relaxation delay (D1) of 2 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

-

This compound sample (solid)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

Spatula

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount (1-2 mg) of the solid this compound sample into a clean agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of a pellet press.

-

Spread the powder evenly to ensure a uniform pellet.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and remove the pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample (solid)

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct Insertion Probe (DIP)

-

Capillary tubes for the DIP

-

Spatula

Procedure (Direct Insertion Probe Method):

-

Sample Introduction:

-

Load a small amount (microgram to milligram range) of the solid this compound sample into a clean capillary tube.

-